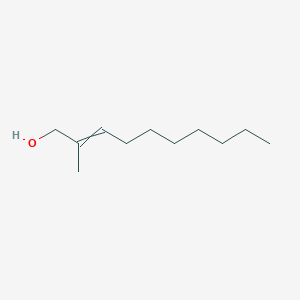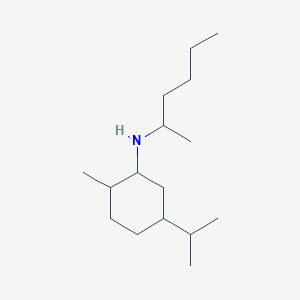
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a cyclohexane ring substituted with hexan-2-yl, methyl, and propan-2-yl groups, making it a complex and unique structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method is the reductive amination of a ketone precursor with an appropriate amine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the hydrogenation of intermediate compounds. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Hexan-2-yl)-2-methylcyclohexan-1-amine
- N-(Hexan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine
- N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclopentan-1-amine
Uniqueness
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
76184-04-8 |
|---|---|
Formule moléculaire |
C16H33N |
Poids moléculaire |
239.44 g/mol |
Nom IUPAC |
N-hexan-2-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C16H33N/c1-6-7-8-14(5)17-16-11-15(12(2)3)10-9-13(16)4/h12-17H,6-11H2,1-5H3 |
Clé InChI |
QCPPKCNNDKRBCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC1CC(CCC1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



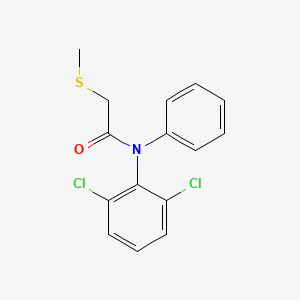
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
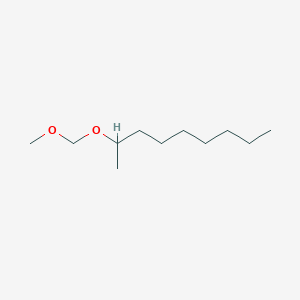
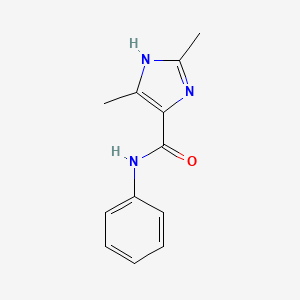
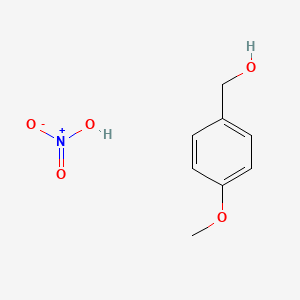
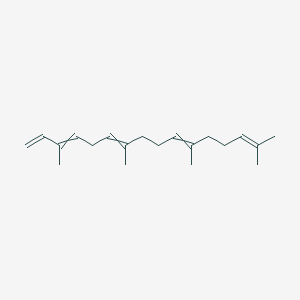
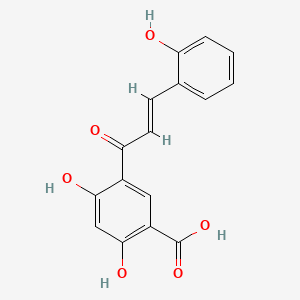

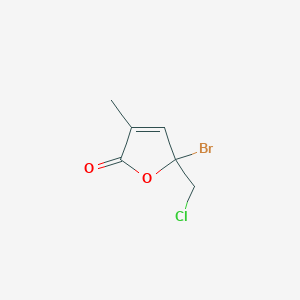

![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
